molecular formula C27H27BrN4O2 B11519329 (3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-5-bromo-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one

(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-5-bromo-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11519329
M. Wt: 519.4 g/mol
InChI Key: WPYHXJJMZAWROT-UHFFFAOYSA-N
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Description

The compound (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule that features a variety of functional groups, including a bromine atom, a methoxyphenyl group, and a benzylic piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Introduction of the Methoxyphenyl Group: This step involves the formation of an imine linkage between the indole core and a methoxyphenyl amine derivative.

    Attachment of the Benzylic Piperazine Moiety: The final step involves the alkylation of the indole core with a benzylic piperazine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imine linkage, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to act as a ligand for certain receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylic piperazine moiety is known to interact with neurotransmitter receptors, while the indole core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-CHLORO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but with a chlorine atom instead of bromine.

    (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-FLUORO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro and fluoro analogs.

Properties

Molecular Formula

C27H27BrN4O2

Molecular Weight

519.4 g/mol

IUPAC Name

1-[(4-benzylpiperazin-1-yl)methyl]-5-bromo-3-(4-methoxyphenyl)iminoindol-2-one

InChI

InChI=1S/C27H27BrN4O2/c1-34-23-10-8-22(9-11-23)29-26-24-17-21(28)7-12-25(24)32(27(26)33)19-31-15-13-30(14-16-31)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18-19H2,1H3

InChI Key

WPYHXJJMZAWROT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)N(C2=O)CN4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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